Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound containing a piperidine ring with a tert-butyl group attached to the nitrogen atom. This compound exhibits a bridged bicyclic framework, making it a unique and challenging target for organic synthesis. It is significant due to its versatile structure and potential for variations that could be exploited for drug discovery.
Preparation Methods
The synthesis of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves an intramolecular cyclization reaction of a 4-oxo-1,4-dihydropyridine derivative with 1,2-diaminocyclohexane, followed by esterification. Recent methods include organocatalysis, palladium catalysis, and microwave-assisted synthetic techniques.
Chemical Reactions Analysis
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a versatile tool for studying various biological processes and developing innovative pharmaceuticals.
Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.
Industry: While primarily used in research, its potential for industrial applications in the future cannot be ruled out.
Mechanism of Action
The mechanism of action of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The exact pathways and molecular targets are still under investigation, highlighting the need for further research .
Comparison with Similar Compounds
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share a similar bicyclic framework but differ in their functional groups and specific structural features. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions.
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-15(2,3)20-14(19)17-9-16(10-17,11-18-12-17)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3 |
InChI Key |
DUPYEVBHKDNDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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